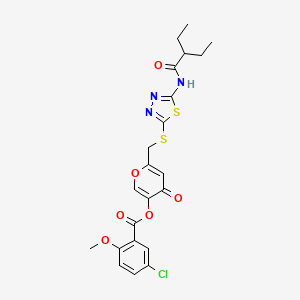![molecular formula C15H24N2O2S B2848384 3-Tert-butyl-1-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea CAS No. 2319788-43-5](/img/structure/B2848384.png)
3-Tert-butyl-1-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Tert-butyl-1-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a tetrahydropyran ring, and a urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-1-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the thiophene ring: The thiophene ring can be synthesized through a palladium-catalyzed cross-coupling reaction between 2-iodothiophenol and phenylacetylene.
Formation of the tetrahydropyran ring: The tetrahydropyran ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Formation of the urea moiety: The urea moiety can be introduced through a reaction between an amine and an isocyanate.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-Tert-butyl-1-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include halides and amines.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
3-Tert-butyl-1-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Tert-butyl-1-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea involves its interaction with specific molecular targets and pathways. The thiophene ring and urea moiety are key functional groups that contribute to its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes.
Vergleich Mit ähnlichen Verbindungen
3-Tert-butyl-1-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea can be compared with other similar compounds, such as:
- tert-Butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate : This compound features a benzo[b]thiophene ring and a piperazine moiety.
- tert-Butyl (3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-methylbenzo[b]thiophen-2-yl)carbamate : This compound features a benzo[b]thiophene ring and a carbamate moiety.
- 2-substituted benzo[b]thiophenes : These compounds feature a benzo[b]thiophene ring and various substituents.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-tert-butyl-3-[(4-thiophen-3-yloxan-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S/c1-14(2,3)17-13(18)16-11-15(5-7-19-8-6-15)12-4-9-20-10-12/h4,9-10H,5-8,11H2,1-3H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIOHTSXCPPGCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1(CCOCC1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2848302.png)
![N-({(2Z)-4-oxo-2-[(2E)-(4-oxo-1,3-thiazolidin-2-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetyl)glycine](/img/structure/B2848303.png)
![Hexanoic acid, 6-[(3-iodobenzoyl)amino]-](/img/structure/B2848306.png)
![N-{2,2-dioxo-6-oxa-2lambda6-thiaspiro[4.5]decan-9-yl}prop-2-enamide](/img/structure/B2848307.png)
![ethyl 5-(2,4-dichlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2848309.png)


![N-(2,6-dimethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2848313.png)


![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrazine-2-carboxamide](/img/structure/B2848318.png)
![2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]quinoxaline](/img/structure/B2848319.png)
![[3-(2-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2848320.png)
![N-(2-(dimethylamino)ethyl)-4-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2848324.png)
